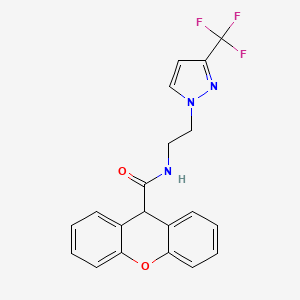

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2/c21-20(22,23)17-9-11-26(25-17)12-10-24-19(27)18-13-5-1-3-7-15(13)28-16-8-4-2-6-14(16)18/h1-9,11,18H,10,12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMUHYNBMROPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The xanthene core is then synthesized separately and coupled with the pyrazole derivative through a carboxamide linkage. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and yield. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Sodium methoxide, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of xanthene compounds exhibit significant anticancer properties. The structure of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide suggests potential for targeting specific cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

Inhibition of Enzymatic Activity

The compound's structural features may allow it to act as an inhibitor for certain enzymes involved in cancer progression. For instance, compounds with similar xanthene structures have been documented to inhibit metalloproteinases, which play a crucial role in tumor metastasis . This opens avenues for developing new therapeutic agents based on this compound.

Materials Science

Fluorescent Dyes

this compound can be utilized as a fluorescent dye due to its xanthene backbone, which is known for strong fluorescence properties. Such dyes are essential in biological imaging and can be used in various applications including cellular imaging and diagnostics . The trifluoromethyl group enhances the photostability and brightness of the dye, making it suitable for long-term studies.

Polymer Composites

In materials science, the incorporation of this compound into polymer matrices could lead to the development of advanced materials with enhanced optical properties. Research into polymer composites suggests that integrating fluorescent compounds can improve the mechanical and thermal properties of polymers while providing them with luminescent characteristics .

Biochemistry

Biological Sensors

The unique properties of this compound can be harnessed in the development of biosensors. Its ability to selectively bind to certain biomolecules allows for the creation of sensors that can detect specific proteins or nucleic acids, which is crucial for early disease diagnosis . The sensitivity and specificity of such sensors can be significantly enhanced by modifying the compound's structure.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The xanthene core may also contribute to its ability to generate reactive oxygen species, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthene-Based Analogues

Compound Y205-4395 (N-{3,5-Dimethyl-1-[(2-Methylphenyl)Methyl]-1H-Pyrazol-4-yl}-9H-Xanthene-9-Carboxamide):

- Structural Differences : Replaces the trifluoromethyl group with 3,5-dimethyl and a benzyl substituent on the pyrazole ring.

- Functional Implications : The bulkier benzyl group may reduce solubility compared to the ethyl linker in the target compound. The dimethyl groups could enhance lipophilicity but reduce electronic effects compared to the electron-withdrawing trifluoromethyl group .

- Synthesis : Both compounds use carboxamide linkages, but Y205-4395 employs substituted aromatic amines, whereas the target compound likely involves pyrazole-ethyl intermediates.

- Hexahydro-1H-Xanthene Derivatives (e.g., 3,3,6,6-Tetramethyl-9-(3-Aryl-1-Phenyl-1H-Pyrazol-4-yl)hexahydroxanthenes): Structural Differences: Feature a saturated xanthene core (hexahydro) and lack the carboxamide group. The absence of a carboxamide limits hydrogen-bonding capacity .

Pyrazole-Containing Derivatives

N-Substituted Carbazoles (e.g., Compounds 24 and 25 from Salih et al.):

- Structural Differences : Utilize a carbazole core instead of xanthene, with triazanylidene or pyrazol-3-one substituents.

- Functional Implications : Carbazoles exhibit strong fluorescence and DNA-intercalating properties, whereas xanthenes are more rigid and oxygen-rich, favoring different biological targets .

Tetrahydrocarbazole Acetamides (e.g., N-{3-[(6-Fluoro-1,2,3,4-Tetrahydro-9H-Carbazol-9-yl)Carbonyl]Phenyl}Acetamide):

- Structural Differences : Replace xanthene with a tetrahydrocarbazole scaffold and incorporate fluorine/methyl substituents.

- Functional Implications : Fluorine enhances bioavailability and metabolic stability, similar to the trifluoromethyl group in the target compound. However, the partially saturated carbazole may reduce planarity compared to xanthene .

Carboxamide-Linked Compounds

- 2-(3-Methoxy-9H-Carbazol-9-yl)-N-Phenyl Acetamide Analogues :

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide (CAS Number: 1448037-28-2) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity based on available research findings, including synthesis, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 387.4 g/mol. The compound features a xanthene core substituted with a trifluoromethyl group and a pyrazole moiety, which are known for their diverse biological activities.

Antitumor Activity : Research indicates that compounds containing pyrazole and xanthene structures exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the trifluoromethyl group enhances the lipophilicity and bioactivity of these compounds, facilitating better cellular uptake and interaction with biological targets.

Antimicrobial Effects : The biological activity of similar compounds has also been evaluated for antimicrobial properties. Studies have demonstrated that xanthene derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study examining the antitumor activity of xanthene derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against HepG2 human hepatoblastoma cells. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

-

DNA Interaction Studies :

- Research on related nickel(II) complexes indicated that xanthene-based compounds could intercalate into DNA, suggesting a potential mechanism for their antitumor activity. The binding affinity to calf thymus DNA was evaluated using UV-Vis spectroscopy, demonstrating strong interactions that could inhibit DNA replication .

- Antimicrobial Activity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H16F3N3O2 |

| Molecular Weight | 387.4 g/mol |

| Antitumor Activity | Cytotoxic against HepG2 |

| Antimicrobial Spectrum | Active against bacteria |

Q & A

Q. Key Optimization Factors :

- Temperature : Reactions performed at 0–25°C minimize side products.

- Catalysts : Use of DMAP or HOAt improves coupling efficiency.

- Yield Data : Similar carbazole-xanthene derivatives report yields of 74–87% under optimized conditions .

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid Activation | EDCI, DMAP, DCM | - | |

| Amide Coupling | Pyrazole-ethylamine, DMF, 24h | 74–87 |

Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Basic Research Question

Structural Confirmation :

- NMR : H and C NMR verify the xanthene core (aromatic protons at δ 6.8–8.2 ppm), trifluoromethyl group (δ -62 ppm in F NMR), and ethyl linker (δ 3.5–4.5 ppm) .

- IR : Stretching bands for amide (1650–1680 cm) and C-F (1100–1200 cm) .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

- TLC : Silica plates (ethyl acetate:hexane = 1:3, R ~0.4) .

What is the mechanistic rationale for incorporating a trifluoromethyl group into the pyrazole moiety?

Advanced Research Question

The CF group enhances:

Lipophilicity : Increases membrane permeability (logP +0.5–1.0) .

Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .

Target Binding : The electronegative CF group engages in hydrophobic interactions with protein pockets, as seen in kinase inhibitors like EGFR-T790M mutants .

Q. Experimental Validation :

- Comparative studies of CF vs. CH analogs show 3–5-fold higher potency in enzyme inhibition assays .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Advanced Research Question

Target Identification :

Q. Methodological Considerations :

Q. Data Interpretation :

- EC values <1 µM suggest high potency; discrepancies between enzymatic and cellular assays may indicate off-target effects .

What strategies address contradictions in solubility and bioavailability data for this compound?

Advanced Research Question

Issue : Low aqueous solubility (e.g., <10 µM in PBS) despite high logP (~4.5).

Solutions :

Formulation : Use co-solvents (DMSO/PEG 400) or nanoemulsions .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .

Salt Formation : Hydrochloride salts improve crystallinity and dissolution .

Q. Validation :

- PAMPA Assay : Measure permeability (Pe >1.5 × 10 cm/s indicates good absorption) .

How can computational methods predict the binding mode of this compound to biological targets?

Advanced Research Question

Molecular Docking :

Q. Key Parameters :

- Binding Affinity : ΔG < -8 kcal/mol suggests strong interaction.

- Pose Validation : Compare with known inhibitors (e.g., gefitinib) for conserved hydrogen bonds .

What are the analytical challenges in quantifying trace impurities during synthesis?

Advanced Research Question

Common Impurities :

- Unreacted starting materials (xanthene-carboxylic acid, pyrazole-ethylamine).

- Hydrolysis byproducts (e.g., free carboxylic acid).

Q. Detection Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.